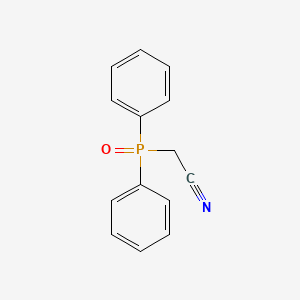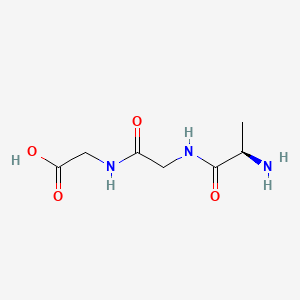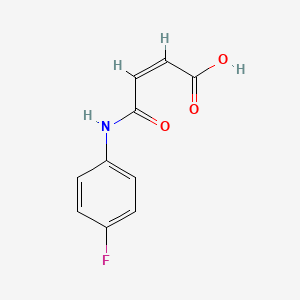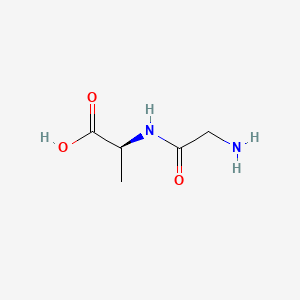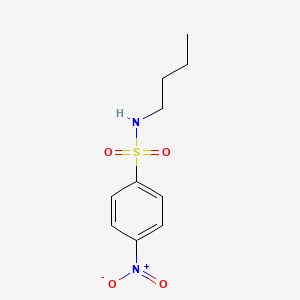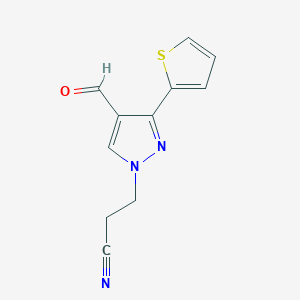
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the following properties:
- IUPAC Name : 3-[4-formyl-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile.
- Molecular Formula : C₁₁H₉N₃OS.
- Molecular Weight : 231.28 g/mol.
- Physical Form : Solid.
- Storage Temperature : Room temperature (RT).
Molecular Structure Analysis
The molecular structure of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile consists of a pyrazole ring fused with a thiophene ring. The formyl group (CHO) is attached to the pyrazole ring, and the nitrile group (CN) is at the end of the propyl chain.
Chemical Reactions Analysis
The reactivity of this compound likely involves the formyl group, which can participate in various reactions such as nucleophilic addition, condensation, and oxidation. However, specific reactions would depend on the reaction conditions and other functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Density : Not specified.
- Toxicity : No toxicity data available.
- InChI Code : 1S/C₁₁H₉N₃OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H₂ (InChI key: KSXNJXHRROPMSA-UHFFFAOYSA-N).
Aplicaciones Científicas De Investigación
Antimicrobial Studies
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, which have shown significant antimicrobial activities .
- Methods of Application : The compound is synthesized and then tested for its antimicrobial activities. The active compounds are tested against methicillin-resistant Staphylococcus aureus in minimum inhibitory concentration tests .
- Results : Several compounds have shown growth inhibition up to 24 mm in size against Staphylococcus aureus. The minimum inhibitory concentration was found to be as low as 16 μg/mL .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Scientific Field : Molecular Diversity
- Application Summary : The compound is used in the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
- Methods of Application : The compound is used in the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results : The 1,2,4-triazole-containing scaffolds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Safety And Hazards
Refer to the Material Safety Data Sheet (MSDS) for safety information related to handling, storage, and disposal.
Direcciones Futuras
Research on this compound could explore its:
- Biological activity (if any).
- Synthetic applications.
- Structural modifications for improved properties.
Please note that availability and pricing information are currently not provided12. For a more detailed analysis, further investigation into relevant scientific literature is recommended.
Propiedades
IUPAC Name |
3-(4-formyl-3-thiophen-2-ylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-4-2-5-14-7-9(8-15)11(13-14)10-3-1-6-16-10/h1,3,6-8H,2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNJXHRROPMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365814 |
Source


|
| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
372107-06-7 |
Source


|
| Record name | 3-[4-Formyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

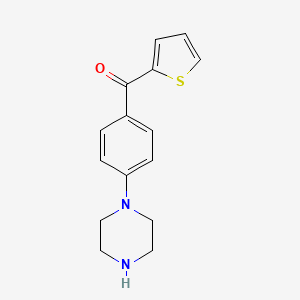
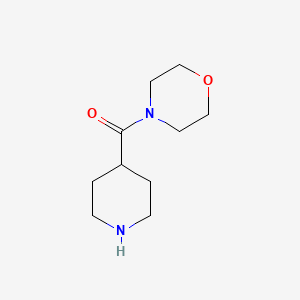
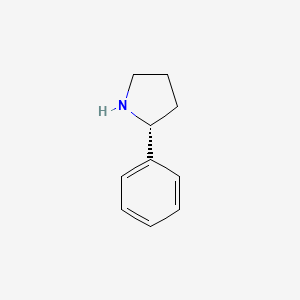
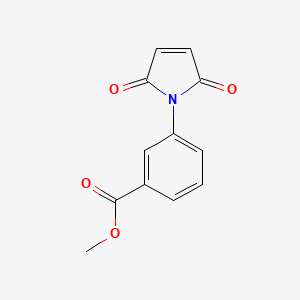

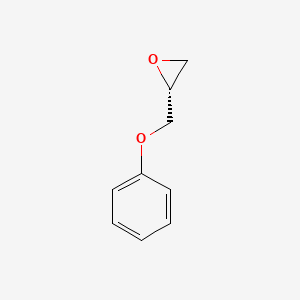
![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)
